molecular formula C13H14O2 B1520568 Benzyl 2,2-dimethylbut-3-ynoate CAS No. 204588-77-2

Benzyl 2,2-dimethylbut-3-ynoate

Cat. No. B1520568
CAS RN: 204588-77-2
M. Wt: 202.25 g/mol
InChI Key: IVGCYRWSEREWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,2-dimethylbut-3-ynoate is a chemical compound with the molecular formula C13H14O2 . It has an average mass of 202.249 Da and a monoisotopic mass of 202.099380 Da .


Molecular Structure Analysis

The molecular structure of Benzyl 2,2-dimethylbut-3-ynoate consists of 13 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has a molar refractivity of 58.5±0.3 cm³ .


Physical And Chemical Properties Analysis

Benzyl 2,2-dimethylbut-3-ynoate has a density of 1.1±0.1 g/cm³, a boiling point of 280.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.9±3.0 kJ/mol and a flash point of 112.6±20.0 °C . The compound has an index of refraction of 1.521 and a molar volume of 192.1±3.0 cm³ .

Scientific Research Applications

Enzyme Inhibition for Disease Treatment

A study describes the development of a leukotriene synthesis inhibitor, highlighting the synthesis of compounds with potential therapeutic applications. These compounds show superior in vitro and in vivo inhibition of leukotriene synthesis, excellent pharmacokinetics, and have successfully completed phase 1 trials in healthy volunteers, showcasing their potential in treating conditions like asthma (Hutchinson et al., 2009).

Material Science and Catalysis

Research on metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands has been conducted to explore their potential in catalysis and material science. These complexes exhibit unique structural and electronic properties, which could be beneficial for developing new catalytic processes or materials with special properties (Guerrero et al., 2008).

Corrosion Inhibition

A study focused on benzothiazole derivatives has found their significant effectiveness as corrosion inhibitors for carbon steel in acidic environments. These findings could lead to the development of more efficient and environmentally friendly corrosion inhibitors for industrial applications (Hu et al., 2016).

Fluorescent Probes for Biological Applications

Research into the synthesis of novel fluorescent probes based on 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives has shown promising results for their application in biological imaging. These probes exhibit high quantum yield and significant photostability, making them suitable for tracking and imaging in various biological systems (Bodke et al., 2013).

Supramolecular Networks for Nanotechnology

A study on the scalability of supramolecular networks, specifically focusing on tricarboxylic acid monolayers, presents insights into achieving high packing density vs. optimized hydrogen bonds. These findings could influence the design and synthesis of molecular assemblies for nanotechnological applications (Dienstmaier et al., 2010).

Safety and Hazards

The safety information for Benzyl 2,2-dimethylbut-3-ynoate indicates that it has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

benzyl 2,2-dimethylbut-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-4-13(2,3)12(14)15-10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGCYRWSEREWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660686
Record name Benzyl 2,2-dimethylbut-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,2-dimethylbut-3-ynoate

CAS RN

204588-77-2
Record name Benzyl 2,2-dimethylbut-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,2-dimethylbut-3-ynoic acid (87.7 g, 0.782 mmol) and benzyl alcohol (114.6 g, 0.938 mol) in dichloromethane (800 mL) was added DCC (193.5 g, 0.938 mmol) at −20° C. The reaction mixture was stirred at room temperature overnight and then the solvent was evaporated in vacuo. The residue was purified by chromatography on silica gel (2% ethyl acetate in petroleum ether as eluant) to afford benzyl 2,2-dimethylbut-3-ynoate (100 g, 59% yield). 1H NMR (CDCl3, 400 MHz) δ 7.37-7.36 (m, 5H), 5.19 (s, 2H), 2.28 (s, 1H), 1.52 (s, 6H).
Quantity
87.7 g
Type
reactant
Reaction Step One
Quantity
114.6 g
Type
reactant
Reaction Step One
Name
Quantity
193.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,2-dimethylbut-3-ynoate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,2-dimethylbut-3-ynoate
Reactant of Route 3
Reactant of Route 3
Benzyl 2,2-dimethylbut-3-ynoate
Reactant of Route 4
Reactant of Route 4
Benzyl 2,2-dimethylbut-3-ynoate
Reactant of Route 5
Reactant of Route 5
Benzyl 2,2-dimethylbut-3-ynoate
Reactant of Route 6
Reactant of Route 6
Benzyl 2,2-dimethylbut-3-ynoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.